molecular formula C19H21N3O3S B269155 N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide

N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide

Cat. No. B269155
M. Wt: 371.5 g/mol
InChI Key: RSCYTLFOODFXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for investigating a range of biological processes. In

Mechanism of Action

N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide exerts its effects through the inhibition of protein tyrosine phosphatases, which play a key role in regulating cellular signaling pathways. By inhibiting these enzymes, N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide can modulate the activity of a range of signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. This mechanism of action has been extensively studied and provides a basis for the potential applications of N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide in scientific research.
Biochemical and Physiological Effects:
N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide has been found to have a range of biochemical and physiological effects, including the induction of apoptosis, the modulation of cellular signaling pathways, and the inhibition of protein tyrosine phosphatases. These effects make N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide a useful tool for investigating a range of biological processes, including cancer, neurodegenerative diseases, and immune system function.

Advantages and Limitations for Lab Experiments

N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of protein tyrosine phosphatases, making it a useful tool for investigating the role of these enzymes in cellular signaling pathways. Additionally, N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide has been shown to have low toxicity and high stability, making it a reliable source for scientific research.
However, there are also limitations to the use of N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide in lab experiments. It has been found to have limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the effects of N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide can be dose-dependent, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide. One area of interest is the development of new synthesis methods that can yield higher purity and higher yields of N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide. Additionally, there is a need for further investigation into the mechanism of action of N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide, including its effects on specific cellular signaling pathways. Finally, there is potential for the development of new applications for N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide in the treatment of cancer, neurodegenerative diseases, and immune system dysfunction.
Conclusion:
In conclusion, N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide, or N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases and the modulation of cellular signaling pathways. While there are limitations to its use in lab experiments, N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide has several advantages and has the potential to be a valuable tool for investigating a range of biological processes. Further research is needed to fully understand the mechanism of action of N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide and to explore its potential applications in the treatment of disease.

Synthesis Methods

The synthesis of N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminophenyl)carbamothioic acid to form the intermediate product, which is subsequently reacted with 2-methoxyethylamine to yield the final product, N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide. The synthesis method has been optimized to yield high purity and high yields of N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide, making it a reliable source for scientific research.

Scientific Research Applications

N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, the induction of apoptosis, and the modulation of cellular signaling pathways. These effects make N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide a useful tool for investigating a range of biological processes, including cancer, neurodegenerative diseases, and immune system function.

properties

Product Name

N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamothioyl]-3-methylbenzamide

InChI

InChI=1S/C19H21N3O3S/c1-13-4-3-5-15(12-13)18(24)22-19(26)21-16-8-6-14(7-9-16)17(23)20-10-11-25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23)(H2,21,22,24,26)

InChI Key

RSCYTLFOODFXEO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCCOC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCCOC

Origin of Product

United States

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